![molecular formula C6H7ClN2 B2653903 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 91417-91-3](/img/structure/B2653903.png)
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Description
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a chemical compound with the linear formula C6H7CLN2 . It has a molecular weight of 142.59 .
Synthesis Analysis
The synthesis of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole can be achieved through the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides with phosphoryl chloride . This compound can be readily converted to various derivatives via introduction and modification of a substituent in the 3-position .Molecular Structure Analysis
The molecular structure of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole adopts an envelope conformation of the pyrrolidine ring, which might help for the relief torsion tension . The crystal cohesion is achieved by C—H⋯N hydrogen bonds .Chemical Reactions Analysis
Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles was used to synthesize the corresponding 3-nitro derivatives . 6-Substituted 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles are highly selectively nitrated to the 2-position . 6-Substituted 2-amino-3-nitro-, 3-amino-2-nitro-, and 2-azido-3-nitro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles were synthesized .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole include a molecular weight of 142.59 .Scientific Research Applications
- WDR5 Inhibitors : Researchers have discovered potent and selective inhibitors targeting the WDR5 protein, which plays a role in chromatin regulation and is overexpressed in certain cancers. These inhibitors are based on the 2-aryl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole scaffold .
- Epigenetic Modulation : The compound’s structure allows for modifications at the 3-position, making it valuable for designing epigenetic modulators .
- Synthesis of Nitro Derivatives : Nitration of 6-substituted 2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles leads to the formation of corresponding 3-nitro derivatives. These derivatives can serve as building blocks for further chemical transformations .
Medicinal Chemistry and Drug Development
Synthetic Chemistry
properties
IUPAC Name |
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c7-5-4-9-3-1-2-6(9)8-5/h4H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEMOTDSVHBHCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=CN2C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
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